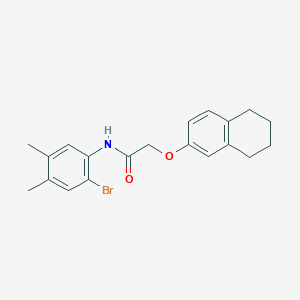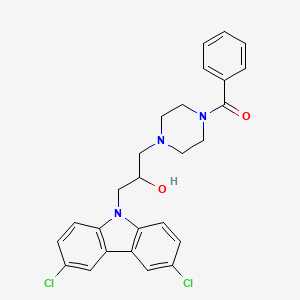
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline, commonly known as DNPH-TQ, is a chemical compound that has been widely used in scientific research applications. DNPH-TQ is a tetrahydroquinoline derivative that has a dinitrophenyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of DNPH-TQ involves the reaction of its dinitrophenyl group with carbonyl groups in the sample. This reaction forms a stable derivative, which can be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
DNPH-TQ has been shown to have minimal biochemical and physiological effects. This compound is not toxic and does not have any significant effects on living organisms. However, it should be handled with care as it is a potential irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of DNPH-TQ is its high reactivity towards carbonyl compounds. This compound reacts with carbonyl groups to form stable derivatives, which can be easily analyzed using various analytical techniques. Moreover, DNPH-TQ is relatively inexpensive and has a high yield of synthesis.
However, there are also some limitations to the use of DNPH-TQ in laboratory experiments. One of the significant limitations is its selectivity towards carbonyl groups. This compound does not react with other functional groups, which limits its application in the analysis of complex samples. Additionally, DNPH-TQ is not stable in the presence of strong acids or bases, which can affect the accuracy of the analysis.
Direcciones Futuras
There are several future directions for the use of DNPH-TQ in scientific research. One potential application of this compound is in the analysis of carbonyl compounds in complex samples such as environmental samples or biological fluids. Another potential direction is the development of new derivatives of DNPH-TQ with improved selectivity towards specific carbonyl groups.
Conclusion
DNPH-TQ is a tetrahydroquinoline derivative that has been extensively studied for its applications in scientific research. This compound has been synthesized using various methods and has been used in the analysis of carbonyl compounds in samples. DNPH-TQ has minimal biochemical and physiological effects and has several advantages and limitations for use in laboratory experiments. There are several future directions for the use of DNPH-TQ in scientific research, including the development of new derivatives with improved selectivity.
Métodos De Síntesis
The synthesis of DNPH-TQ involves the reaction of 3,4-dinitroaniline with cyclohexanone in the presence of a catalyst. The resulting intermediate product is then reduced using sodium borohydride to obtain DNPH-TQ. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
DNPH-TQ has been used in various scientific research applications. One of the most significant applications of DNPH-TQ is in the field of analytical chemistry. DNPH-TQ is a commonly used reagent for the detection of carbonyl compounds in samples. This compound reacts with carbonyl groups to form stable derivatives, which can be analyzed using various spectroscopic techniques.
Propiedades
IUPAC Name |
1-(3,4-dinitrophenyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-17(20)14-8-7-12(10-15(14)18(21)22)16-9-3-5-11-4-1-2-6-13(11)16/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGSGFZNXULLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)
